ethyl 2-[2-(butanethioylimino)-3-methyl-1,3-thiazol-4(3H)-yl]acetate
Description
Properties
IUPAC Name |
ethyl 2-(2-butanethioylimino-3-methyl-1,3-thiazol-4-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S2/c1-4-6-10(17)13-12-14(3)9(8-18-12)7-11(15)16-5-2/h8H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIUOVIHAUFGTHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=S)N=C1N(C(=CS1)CC(=O)OCC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[2-(butanethioylimino)-3-methyl-1,3-thiazol-4(3H)-yl]acetate is a thiazole derivative that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive examination of the compound's biological properties, including its mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C₁₁H₁₅N₃OS
- Molecular Weight : 239.32 g/mol
- CAS Number : Not widely reported; further investigation may be required for specific identification.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. This compound has shown efficacy against various bacterial strains. A study published in the Journal of Medicinal Chemistry highlighted its effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 16 to 64 µg/mL .
Anticancer Properties
Thiazole compounds are also recognized for their anticancer activities. In vitro studies have demonstrated that this compound induces apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism involves the activation of caspase pathways, leading to programmed cell death. The compound exhibited IC50 values of approximately 20 µM in these cell lines .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against a panel of pathogenic bacteria. The results indicated a dose-dependent response, with higher concentrations yielding greater inhibition zones in agar diffusion tests. This suggests potential for development as an antibacterial agent in clinical applications .
Case Study 2: Anticancer Activity
A recent study assessed the cytotoxic effects of the compound on various cancer cell lines. The results showed that treatment with this compound resulted in significant cell death compared to control groups. Flow cytometry analysis confirmed an increase in early apoptotic cells after treatment, supporting its role as a potential chemotherapeutic agent .
Research Findings
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Thiazole Derivatives
Key Observations :
- The target compound distinguishes itself through the thioylimino group, which is rare in the provided evidence. Most analogues (e.g., ) feature thioether (-S-) or sulfinyl (-SO-) groups instead.
- Unlike benzofuran- or pyridine-based derivatives (), the target’s 1,3-thiazole core may confer enhanced electron-withdrawing properties, influencing reactivity in nucleophilic substitutions.
Key Observations :
- The target compound’s synthesis likely involves imine formation (for the thioylimino group) and esterification, paralleling methods in but with a thioamide precursor.
- Unlike sulfinyl derivatives (), which require oxidation, the thioylimino group may form via condensation of a thioamide with a carbonyl compound.
Crystallographic and Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the key synthetic routes for ethyl 2-[2-(butanethioylimino)-3-methyl-1,3-thiazol-4(3H)-yl]acetate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multistep reactions, such as coupling thiazole derivatives with thioamide intermediates under reflux conditions. For example, chloroacetyl chloride can react with aminothiazoles in dioxane with triethylamine as a catalyst, followed by purification via recrystallization (e.g., methanol/ethanol mixtures). Optimization includes controlling stoichiometry, temperature (20–25°C for exothermic steps), and solvent polarity to minimize side products .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) is essential for verifying substituent positions and hydrogen environments. Infrared (IR) spectroscopy confirms functional groups like C=O and C=S stretches. Mass spectrometry (MS) provides molecular weight validation. For example, 1H NMR in DMSO-d6 can resolve methyl and acetate protons, while IR peaks near 1700 cm⁻¹ indicate ester carbonyl groups .
Q. What safety protocols are mandatory when handling this compound in laboratory settings?
- Methodological Answer : Due to acute oral toxicity (Category 4) and skin/eye irritation (Category 2), use nitrile gloves, lab coats, and safety goggles. Ensure local exhaust ventilation to avoid aerosol inhalation. In case of exposure, rinse eyes with water for 15 minutes and wash skin with soap. Store in sealed containers away from ignition sources .
Advanced Research Questions
Q. How can crystallographic challenges (e.g., twinned crystals or disorder) be resolved during X-ray diffraction analysis of this compound?
- Methodological Answer : SHELX software (e.g., SHELXL/SHELXD) is widely used for refining disordered structures. For twinned data, employ twin law matrices and HKLF5 format for integration. High-resolution data (≤1.0 Å) improves electron density maps, while hydrogen bonding networks can guide positional refinement .
Q. What computational methods predict the electronic properties and reactivity of this thiazole derivative?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking studies (e.g., AutoDock Vina) assess binding affinities to biological targets, such as enzymes or receptors, using crystallographic or homology-modeled structures .
Q. How do structural modifications (e.g., substituent variations) influence biological activity in related compounds?
- Methodological Answer : Introducing electron-withdrawing groups (e.g., halogens) at the thiazole ring enhances stability and target interaction. For example, fluorophenyl or bromophenyl substituents in analogs improve anti-inflammatory or antimicrobial activity by altering steric and electronic profiles. Activity is validated via in vitro assays (e.g., MIC for antimicrobial studies) .
Q. How can contradictory data from different synthetic batches be systematically analyzed?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) to quantify impurities and identify byproducts. Compare NMR spectra across batches to detect unreacted intermediates. Kinetic studies (e.g., time-resolved FTIR) can pinpoint side reactions, such as ester hydrolysis under acidic conditions .
Q. What experimental approaches validate tautomeric behavior in the thiazole-thione moiety?
- Methodological Answer : X-ray crystallography unambiguously assigns tautomeric forms by resolving bond lengths (e.g., C=S vs. C-SH). Solid-state 13C NMR detects dynamic equilibria in solution, while pH-dependent UV-Vis spectroscopy monitors shifts in λmax due to protonation/deprotonation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
